5'-Bromo-4'-chloro-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]
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Overview
Description
5’-Bromo-4’-chloro-1’,2’-dihydrospiro[cyclobutane-1,3’-pyrrolo[2,3-b]pyridine] is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of bromine and chlorine atoms in its structure contributes to its reactivity and potential utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-4’-chloro-1’,2’-dihydrospiro[cyclobutane-1,3’-pyrrolo[2,3-b]pyridine] typically involves multi-step organic reactionsThe cyclobutane ring is then formed via a cyclization reaction under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the desired spirocyclic structure .
Chemical Reactions Analysis
Types of Reactions
5’-Bromo-4’-chloro-1’,2’-dihydrospiro[cyclobutane-1,3’-pyrrolo[2,3-b]pyridine] undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Cyclization Reactions: Formation of additional ring structures through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide for bromination), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of oxides or dehalogenated compounds .
Scientific Research Applications
5’-Bromo-4’-chloro-1’,2’-dihydrospiro[cyclobutane-1,3’-pyrrolo[2,3-b]pyridine] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5’-Bromo-4’-chloro-1’,2’-dihydrospiro[cyclobutane-1,3’-pyrrolo[2,3-b]pyridine] involves its interaction with specific molecular targets. The presence of halogen atoms allows it to form strong interactions with various biomolecules, potentially inhibiting or modulating their activity. The spirocyclic structure may also contribute to its unique binding properties and biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5’-Bromo-1’,2’-dihydrospiro[cyclobutane-1,3’-pyrrolo[2,3-b]pyridine]-2’-one
- 5’-Bromo-1’,2’-dihydrospiro[cyclohexane-1,3’-pyrrolo[2,3-b]pyridine]-2’,4-dione
Uniqueness
The specific arrangement of these atoms within the spirocyclic structure also contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C10H10BrClN2 |
---|---|
Molecular Weight |
273.55 g/mol |
IUPAC Name |
5-bromo-4-chlorospiro[1,2-dihydropyrrolo[2,3-b]pyridine-3,1'-cyclobutane] |
InChI |
InChI=1S/C10H10BrClN2/c11-6-4-13-9-7(8(6)12)10(5-14-9)2-1-3-10/h4H,1-3,5H2,(H,13,14) |
InChI Key |
KGMIMDDLCDWLOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CNC3=NC=C(C(=C23)Cl)Br |
Origin of Product |
United States |
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